

An In-depth Technical Guide to the Crystal Structure and Stereoisomers of Fenpropathrin

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Compound of Interest

Compound Name: Fenpropathrin-d5

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Abstract

Fenpropathrin, a synthetic pyrethroid insecticide, is a chiral molecule with significant applications in agriculture. An understanding of its three-dimensional structure and the properties of its stereoisomers is crucial for comprehending its biological activity, environmental fate, and for the development of more effective and safer agrochemicals. This technical guide provides a comprehensive overview of the crystal structure of fenpropathrin as determined by X-ray crystallography and delves into the characteristics and separation of its stereoisomers. Detailed experimental protocols for these analyses are provided, along with quantitative data presented in a clear, tabular format. Visual diagrams generated using the DOT language illustrate key concepts and experimental workflows.

Crystal Structure of Fenpropathrin

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. The crystal structure of fenpropathrin, (RS)- α -cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate, has been elucidated by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

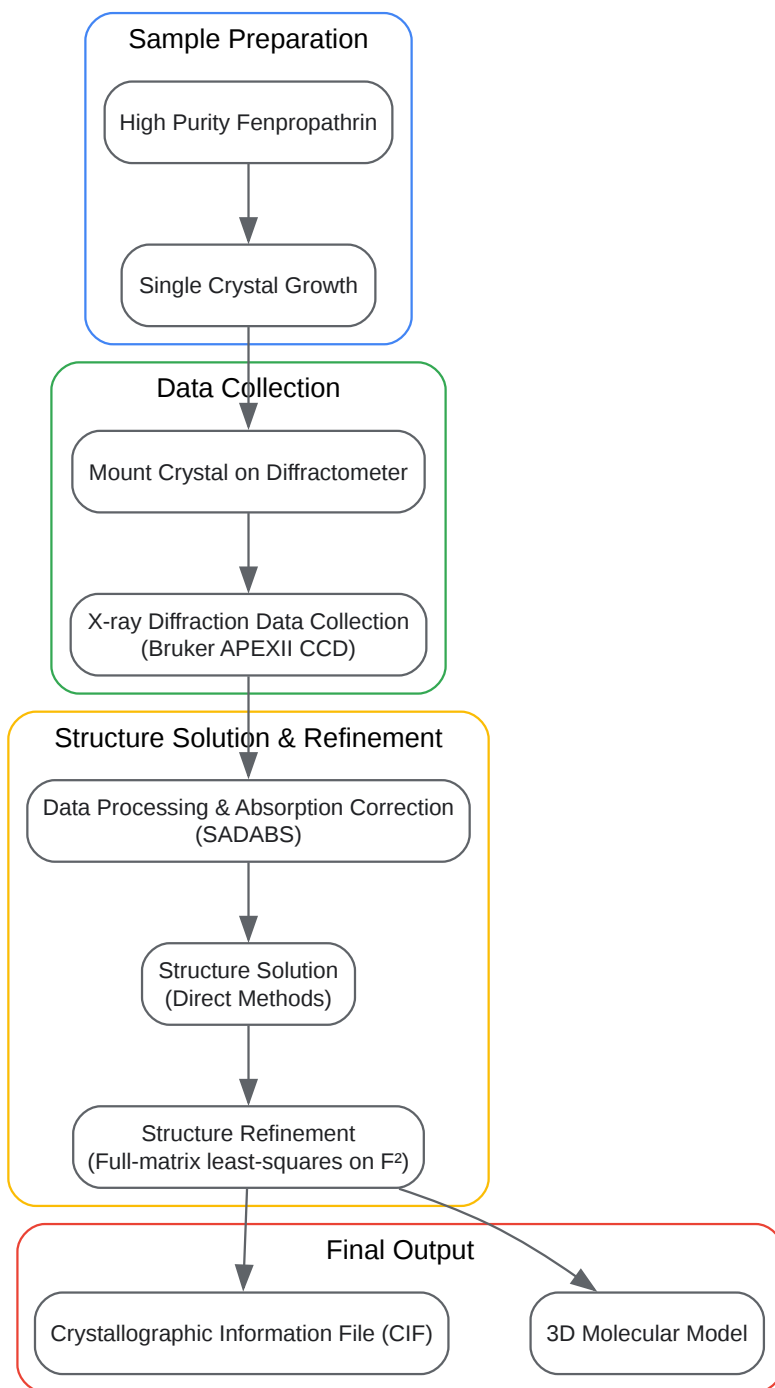
The crystallographic data for fenpropathrin are summarized in the table below. These data provide the fundamental parameters of the crystal lattice and the conditions under which the structure was determined.

Parameter	Value[1]
Chemical Formula	C ₂₂ H ₂₃ NO ₃
Molecular Weight	349.41 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 16.2578 (4) Å b = 6.4799 (1) Å c = 19.2475 (4) Å
$\alpha = 90^\circ \beta = 112.453 (1)^\circ \gamma = 90^\circ$	
Unit Cell Volume	1873.99 (7) Å ³
Z (molecules per unit cell)	4
Temperature	173 K
Radiation	Mo K α
Final R indices [I > 2 σ (I)]	R1 = 0.039
wR2 (all data)	0.105

Molecular Conformation

The crystal structure analysis reveals key features of the fenpropathrin molecule. The dihedral angle between the cyclopropane ring and the carboxylate group is 88.25 (11)°.[1] In the phenoxybenzyl moiety, the dihedral angle between the two benzene rings is 82.99 (4)°.[1] The crystal packing is stabilized by intermolecular C—H...N hydrogen bonds and weak C—H... π interactions, which link adjacent molecules to form chains along the b-axis.[1]

Crystal Structure Determination Workflow

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Workflow for Fenpropathrin Crystal Structure Determination.

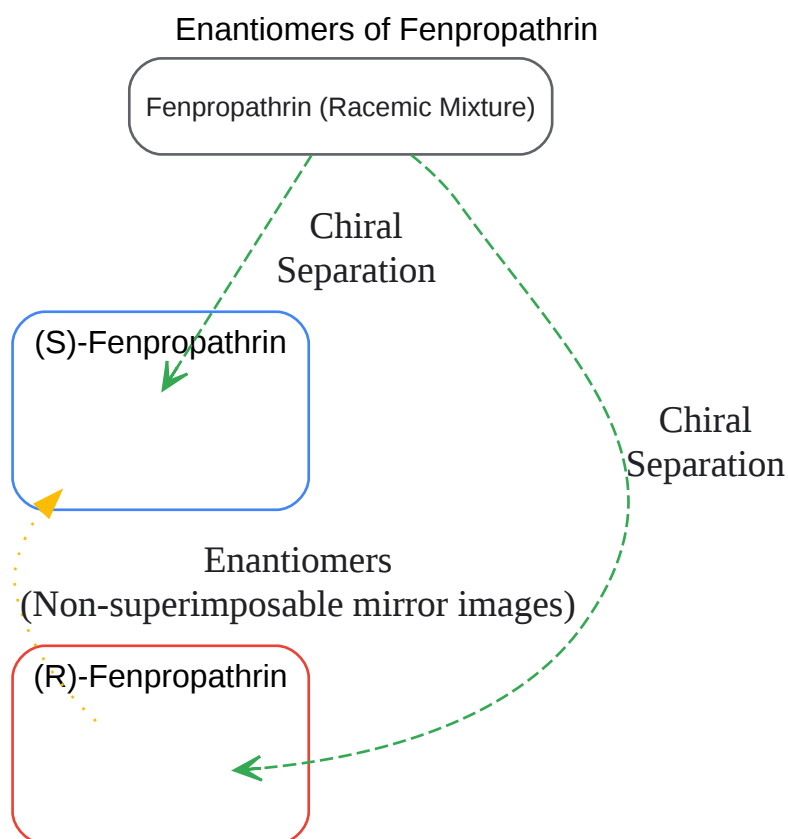
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of fenpropathrin involves a precise experimental procedure.

- **Crystal Growth:** Single crystals of fenpropathrin suitable for X-ray diffraction are grown from a suitable solvent by slow evaporation.
- **Data Collection:** A selected crystal is mounted on a diffractometer, in this case, a Bruker APEXII CCD area-detector diffractometer.^[1] The crystal is cooled to a low temperature (173 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (Mo K α radiation), and the diffraction pattern is recorded.
- **Data Processing:** The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various factors, including absorption (multi-scan absorption correction using SADABS).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods. The initial structural model is then refined by a full-matrix least-squares procedure on F^2 , which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Stereoisomers of Fenpropathrin

Fenpropathrin possesses a chiral center at the α -carbon of the alcohol moiety, leading to the existence of two enantiomers: (S)-fenpropathrin and (R)-fenpropathrin. The commercial product is a racemic mixture of these stereoisomers. The stereochemistry of pyrethroids is known to have a significant impact on their insecticidal activity and toxicity.



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Relationship between Fenpropathrin Enantiomers.

Differential Bioactivity

The enantiomers of fenpropathrin exhibit different biological activities. The (S)-isomer is primarily responsible for the insecticidal activity. Studies have shown that the degradation of fenpropathrin in soil can be enantioselective, with the R-enantiomer degrading preferentially in some cases. Specifically, the half-life of S-fenpropathrin in soil was found to be 17.8 days, while that of R-fenpropathrin was 12.6 days.

Chiral Separation

The separation of fenpropathrin enantiomers is essential for studying their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for this purpose.

Chiral Stationary Phase	Mobile Phase	Resolution (Rs)	Reference
Lux Cellulose-3	Methanol/water (85/15, v/v)	2.30	
Lux Cellulose-1	Methanol/water	1.01 (partial)	
Chiralpak IC	Methanol/water	0.64 (partial)	
Sumichiral OA-2000I / OA-2500I	Not specified	Successful separation	
CHIRALPAK AD-3 (SFC)	Methanol/Supercritical CO ₂	>1.5	

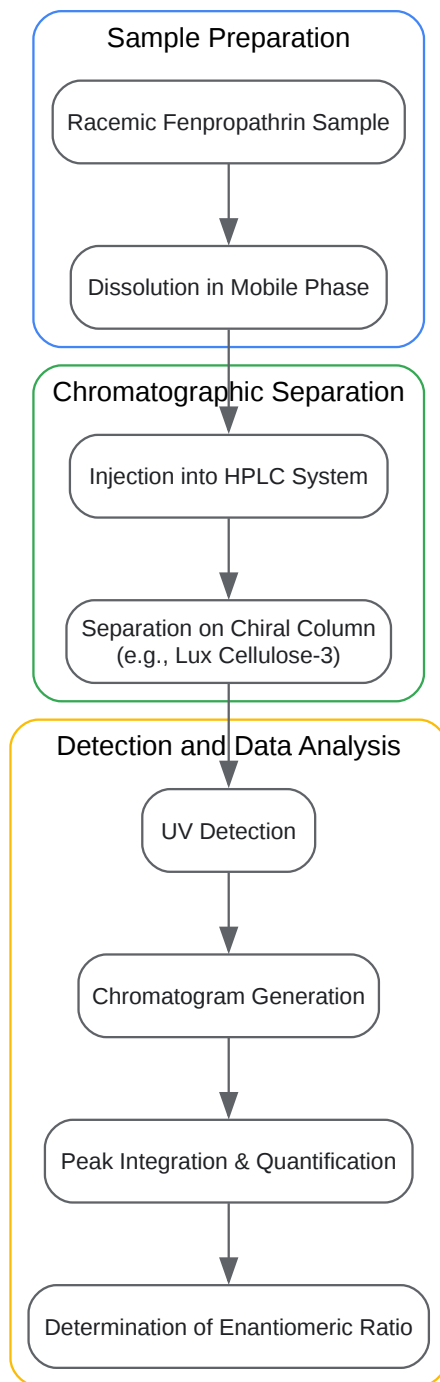
Experimental Protocol: Chiral HPLC Separation

The following provides a representative protocol for the enantiomeric separation of fenpropathrin by reverse-phase HPLC.

- **Instrumentation:** A high-performance liquid chromatograph equipped with a UV detector is used.
- **Chiral Column:** A Lux Cellulose-3 column is employed for the separation.
- **Mobile Phase:** The mobile phase consists of a mixture of methanol and water in an 85:15 (v/v) ratio. The mobile phase should be filtered and degassed before use.
- **Sample Preparation:** A standard solution of racemic fenpropathrin is prepared in a suitable solvent (e.g., methanol).
- **Chromatographic Conditions:**
 - Flow rate: Typically 1.0 mL/min.

- Column temperature: Maintained at a constant temperature (e.g., 25 °C).
- Detection wavelength: Set to an appropriate wavelength for fenpropathrin detection (e.g., 230 nm).
- Injection and Analysis: A specific volume of the sample solution is injected onto the column. The chromatogram is recorded, and the retention times of the two enantiomers are determined. The resolution (R_s) between the two peaks is calculated to assess the separation efficiency.

Chiral Separation and Analysis Workflow

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Workflow for Chiral HPLC Separation of Fenpropathrin.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and stereoisomers of fenpropathrin. The single-crystal X-ray diffraction data offer a precise model of the molecule's three-dimensional structure, which is invaluable for structure-activity relationship studies. The understanding and separation of its enantiomers are critical for assessing their individual contributions to insecticidal efficacy and environmental impact. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of agrochemistry, environmental science, and drug development, facilitating further investigation into the properties and applications of this important pyrethroid insecticide.

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References

- 1. Crystal structure of fenpropathrin - PMC [pmc.ncbi.nlm.nih.gov]
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